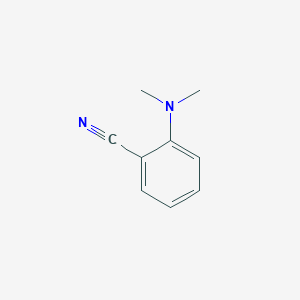

2-(Dimethylamino)benzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(dimethylamino)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-11(2)9-6-4-3-5-8(9)7-10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEULOFHGYOFYEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20943187 | |

| Record name | 2-(Dimethylamino)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20943187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20925-24-0 | |

| Record name | 20925-24-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204964 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Dimethylamino)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20943187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(Dimethylamino)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes to 2-(dimethylamino)benzonitrile, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. This document details the primary synthetic methodologies, including reaction mechanisms, detailed experimental protocols, and a comparative analysis of their yields.

Executive Summary

The synthesis of this compound is most effectively achieved through two principal routes: the methylation of 2-aminobenzonitrile and the nucleophilic aromatic substitution of 2-chlorobenzonitrile. The Eschweiler-Clarke reaction, a classic method for the exhaustive methylation of primary amines, stands out as a high-yielding and reliable approach. This guide will delve into the intricacies of this method, providing a detailed reaction mechanism and a step-by-step experimental protocol. Additionally, the nucleophilic aromatic substitution pathway will be discussed as a viable alternative.

Synthetic Methodologies

Two primary strategies have been identified for the efficient synthesis of this compound:

-

Reductive Amination of 2-Aminobenzonitrile (Eschweiler-Clarke Reaction): This classic named reaction offers a direct and high-yielding route to tertiary amines from primary amines. It utilizes formaldehyde as the source of the methyl groups and formic acid as the reducing agent. The reaction is known for its reliability and the prevention of over-alkylation to form quaternary ammonium salts.[1][2][3]

-

Nucleophilic Aromatic Substitution: This method involves the displacement of a suitable leaving group, typically a halogen, from the aromatic ring by dimethylamine. The electron-withdrawing nature of the nitrile group facilitates this reaction by stabilizing the intermediate Meisenheimer complex.

Data Presentation: Comparison of Synthetic Routes

| Synthetic Route | Starting Material | Reagents | Typical Reaction Conditions | Reported Yield |

| Eschweiler-Clarke Reaction | 2-Aminobenzonitrile | Formaldehyde, Formic Acid | 80-100°C, 8-18 hours | >80% (general)[2] |

| Nucleophilic Aromatic Substitution | 2-Chlorobenzonitrile | Dimethylamine | High temperature, pressure, or catalyst | Variable, can be high with activated substrates |

Featured Synthetic Route: Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is the recommended method for the synthesis of this compound due to its high efficiency and operational simplicity.

Reaction Mechanism

The reaction proceeds through a two-step sequence for each methylation. First, the primary amine reacts with formaldehyde to form an iminium ion after the dehydration of an intermediate hemiaminal. Subsequently, the iminium ion is reduced by formic acid, which acts as a hydride donor, to yield the monomethylated amine and carbon dioxide. This process is repeated to afford the dimethylated product.[1][2][3]

Mandatory Visualization: Reaction Mechanism

Caption: Mechanism of the Eschweiler-Clarke reaction for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from general procedures for the Eschweiler-Clarke reaction.[1]

Materials:

-

2-Aminobenzonitrile

-

Formaldehyde (37% aqueous solution)

-

Formic acid (98-100%)

-

Sodium hydroxide solution (e.g., 2 M)

-

Dichloromethane (DCM) or other suitable organic solvent

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-aminobenzonitrile (1.0 eq).

-

Add formic acid (4.0 eq) to the flask.

-

Slowly add a 37% aqueous solution of formaldehyde (4.0 eq) to the reaction mixture.

-

Heat the mixture to 80-100°C and maintain it at this temperature for 8-18 hours, with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully basify the reaction mixture with a sodium hydroxide solution to a pH of approximately 11. This should be done in an ice bath to manage the exothermic reaction.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous phase).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude this compound can be further purified by column chromatography on silica gel or by distillation under reduced pressure.

Alternative Synthetic Route: Nucleophilic Aromatic Substitution

This route provides an alternative for the synthesis of this compound, particularly if 2-chlorobenzonitrile is a more readily available starting material.

Reaction Mechanism

The reaction proceeds via an addition-elimination mechanism. The dimethylamine acts as a nucleophile and attacks the carbon atom bearing the chlorine atom. This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing nitrile group. In the final step, the leaving group (chloride ion) is eliminated, and the aromaticity of the ring is restored.

Mandatory Visualization: Experimental Workflow

Caption: General experimental workflow for the synthesis of this compound via nucleophilic aromatic substitution.

Experimental Protocol

This protocol is based on a general procedure for the synthesis of a related compound, 5-dimethylamino-2-nitrobenzonitrile.[4]

Materials:

-

2-Chlorobenzonitrile

-

Dimethylamine (e.g., 40% aqueous solution or as a solution in a suitable solvent)

-

Dimethylformamide (DMF)

-

Water

-

Suitable organic solvent for extraction (e.g., ethyl acetate)

-

Brine

-

Anhydrous sodium sulfate

-

Sealed reaction vessel or autoclave

-

Heating mantle with stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a sealed reaction vessel, dissolve 2-chlorobenzonitrile (1.0 eq) in dimethylformamide.

-

Add an excess of dimethylamine solution (e.g., 3-5 eq).

-

Seal the vessel and heat the reaction mixture to a temperature between 100-150°C for several hours. The reaction should be monitored for completion by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into water and extract the product with an organic solvent such as ethyl acetate (3 x volume of the aqueous phase).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography or distillation.

References

A Technical Guide to the Spectroscopic Characterization of 2-(Dimethylamino)benzonitrile

Introduction

2-(Dimethylamino)benzonitrile, also known as N,N-Dimethylanthranilonitrile, is an aromatic organic compound with the chemical formula C₉H₁₀N₂. As a substituted benzonitrile, its structural elucidation and purity assessment rely heavily on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. While this compound is commercially available, its spectroscopic data is not as widely published as its well-studied isomer, 4-(dimethylamino)benzonitrile (DMABN).

This guide provides a summary of the expected spectroscopic data for this compound based on its molecular structure. It also outlines the detailed experimental protocols required for acquiring this data, serving as a vital resource for researchers in synthetic chemistry, materials science, and drug development who may be working with this compound.

Spectroscopic Data Summary

Table 1: Predicted ¹H NMR Spectroscopic Data

The proton NMR spectrum is expected to show distinct signals for the dimethylamino protons and the four protons on the aromatic ring.

| Predicted Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~ 7.5 - 7.7 | Doublet of doublets (dd) | 1H | Aromatic H (C6-H) |

| ~ 7.3 - 7.5 | Triplet of doublets (td) | 1H | Aromatic H (C4-H) |

| ~ 7.0 - 7.2 | Doublet (d) | 1H | Aromatic H (C3-H) |

| ~ 6.9 - 7.1 | Triplet (t) | 1H | Aromatic H (C5-H) |

| ~ 2.9 - 3.1 | Singlet (s) | 6H | N(CH₃)₂ |

Note: Predicted shifts are relative to TMS in a non-polar deuterated solvent like CDCl₃. Actual shifts and coupling constants will depend on the solvent and instrument used.

Table 2: Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum will distinguish the seven unique carbon environments in the molecule.

| Predicted Chemical Shift (δ) ppm | Carbon Assignment |

| ~ 155 | C2 (quaternary, attached to N) |

| ~ 134 | C4 |

| ~ 133 | C6 |

| ~ 120 | C5 |

| ~ 118 | C≡N (nitrile) |

| ~ 117 | C3 |

| ~ 110 | C1 (quaternary, attached to CN) |

| ~ 44 | N(CH₃)₂ |

Note: Quaternary carbon signals (C1, C2, C≡N) are typically weaker in proton-decoupled spectra.[1]

Table 3: Expected IR Absorption Bands

The infrared spectrum is dominated by a strong, sharp absorption from the nitrile group.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~ 2220 - 2230 | C≡N stretch (nitrile) | Strong, Sharp |

| ~ 3050 - 3100 | Aromatic C-H stretch | Medium |

| ~ 2800 - 3000 | Aliphatic C-H stretch (methyl) | Medium |

| ~ 1580 - 1610 | Aromatic C=C ring stretch | Medium-Strong |

| ~ 1450 - 1500 | Aromatic C=C ring stretch | Medium-Strong |

| ~ 1250 - 1350 | Aromatic C-N stretch | Strong |

| ~ 740 - 760 | Ortho-disubstituted C-H bend | Strong |

Table 4: Expected UV-Vis Absorption Data

The UV-Vis spectrum, typically recorded in a solvent like ethanol or cyclohexane, is expected to show absorptions characteristic of substituted aromatic systems.

| Expected λₘₐₓ (nm) | Electronic Transition | Chromophore |

| ~ 220 - 260 | π → π | Substituted Benzene Ring |

| ~ 280 - 320 | π → π | Intramolecular Charge Transfer |

Note: The exact maximum absorption wavelengths (λₘₐₓ) and molar absorptivity are highly dependent on the solvent used.[2]

Experimental Workflow & Visualization

The process of spectroscopic analysis follows a logical progression from sample preparation to final data interpretation. This workflow ensures that high-quality, reproducible data is collected for accurate structural elucidation.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.[3]

-

Sample Preparation : A generalized protocol involves dissolving 5-10 mg of the purified this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃). The solution is then filtered into a clean NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm.[4]

-

¹H NMR Acquisition : The 1D proton NMR spectrum is acquired to determine the chemical shifts, multiplicities (splitting patterns), and integration (relative number of protons) for all hydrogen atoms in the molecule.[5] Key parameters include the number of scans, relaxation delay, and acquisition time, which are optimized to ensure a good signal-to-noise ratio.

-

¹³C NMR Acquisition : The 1D carbon NMR spectrum is typically acquired with proton decoupling to simplify the spectrum, resulting in a single peak for each unique carbon atom.[6] Due to the low natural abundance of the ¹³C isotope (1.1%), a larger number of scans is required compared to ¹H NMR to achieve adequate signal intensity.[6]

Fourier-Transform Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

-

Sample Preparation (KBr Pellet Method) : For a solid sample like this compound, the potassium bromide (KBr) pellet method is standard.[7] Approximately 1-2 mg of the compound is finely ground in an agate mortar.[7] This is then combined with 100-200 mg of dry, spectroscopy-grade KBr powder.[7] The mixture is triturated thoroughly to ensure a uniform dispersion of the sample within the KBr matrix.[8] The resulting powder is transferred to a die and compressed under high pressure (approx. 8-10 tons) using a hydraulic press to form a thin, transparent or translucent pellet.[8][9]

-

Data Acquisition : A background spectrum is first collected using a pure KBr pellet to account for any atmospheric (H₂O, CO₂) or instrumental interference.[7] The sample pellet is then placed in the spectrometer's sample holder, and the IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The data is usually presented as a plot of percent transmittance versus wavenumber (cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems.[2]

-

Sample Preparation : A dilute solution of this compound is prepared using a UV-grade solvent that does not absorb in the same region as the sample (e.g., ethanol, cyclohexane, or acetonitrile).[2] The concentration is carefully chosen to ensure that the measured absorbance falls within the linear range of the instrument, typically between 0.1 and 1.0. Samples are prepared in 1.0 cm path length quartz cuvettes.

-

Data Acquisition : The spectrophotometer is first calibrated by running a baseline spectrum with a cuvette containing only the solvent.[2] The sample cuvette is then placed in the beam path, and the absorption spectrum is recorded over a specific wavelength range (e.g., 200-400 nm). The resulting spectrum plots absorbance versus wavelength, and the wavelengths of maximum absorbance (λₘₐₓ) are identified.

References

- 1. m.youtube.com [m.youtube.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]

- 4. scbt.com [scbt.com]

- 5. compoundchem.com [compoundchem.com]

- 6. Spectral Database for Organic Compounds | re3data.org [re3data.org]

- 7. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 8. 20925-24-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 9. 20925-24-0|this compound|BLD Pharm [bldpharm.com]

Unraveling the Solvent-Dependent Photophysics of 2-(Dimethylamino)benzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Dimethylamino)benzonitrile (DMABN) is a cornerstone molecule in the study of photoinduced intramolecular charge transfer (ICT) processes. Its remarkable dual fluorescence, highly sensitive to the surrounding solvent environment, has made it a workhorse for investigating molecular interactions and dynamics. This technical guide provides an in-depth analysis of the photophysical properties of DMABN in various solvents, focusing on the widely accepted Twisted Intramolecular Charge Transfer (TICT) model. We present a comprehensive compilation of quantitative data, detailed experimental protocols, and visual representations of the underlying photophysical pathways to serve as a valuable resource for researchers in physical chemistry, materials science, and drug development.

Introduction: The Phenomenon of Dual Fluorescence

4-(N,N-dimethylamino)benzonitrile (DMABN) is a prototypical example of a molecule exhibiting dual fluorescence, a rare phenomenon where two distinct emission bands are observed from a single chemical entity.[1][2] In nonpolar solvents, DMABN displays a "normal" fluorescence band, characteristic of a locally excited (LE) state.[1] As the polarity of the solvent increases, a new, red-shifted, and "anomalous" emission band emerges, which is attributed to an intramolecular charge transfer (ICT) state.[1][3] This pronounced solvatochromism, the change in spectral properties with solvent polarity, makes DMABN an excellent probe for characterizing the microenvironment of complex systems.[1][4]

The most widely accepted explanation for this behavior is the Twisted Intramolecular Charge Transfer (TICT) model.[5] According to this model, upon photoexcitation, the molecule first reaches a planar LE state. In polar solvents, this LE state can then undergo a conformational change, involving the twisting of the dimethylamino group relative to the benzonitrile moiety, to form a highly polar and more stable TICT state.[5] This guide will delve into the specifics of this model and the experimental evidence that supports it.

The Twisted Intramolecular Charge Transfer (TICT) Model

The photophysical behavior of DMABN can be understood by considering the potential energy surfaces of its ground and excited states. The following diagram illustrates the key steps in the TICT model.

Caption: The Twisted Intramolecular Charge Transfer (TICT) model for DMABN.

Upon absorption of a photon, the molecule is promoted from its planar ground state (S0) to a planar locally excited (LE) state. In nonpolar solvents, the molecule primarily deactivates by emitting a photon from this LE state, resulting in a single fluorescence band. However, in polar solvents, the highly polar TICT state is stabilized. This allows for a non-radiative transition from the LE state to the TICT state through a twisting motion of the dimethylamino group. The molecule can then fluoresce from this lower-energy TICT state, giving rise to the red-shifted emission band.

Quantitative Photophysical Data

The photophysical properties of DMABN are exquisitely sensitive to the solvent environment. The following tables summarize key quantitative data from various studies.

Table 1: Solvent Properties and Absorption Maxima

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Absorption Max (λ_abs) [nm] |

| Cyclohexane | 2.02 | 1.427 | ~298 |

| 1,4-Dioxane | 2.21 | 1.422 | ~300 |

| Diethyl Ether | 4.34 | 1.353 | ~298 |

| Tetrahydrofuran (THF) | 7.58 | 1.407 | ~301 |

| Dichloromethane (DCM) | 8.93 | 1.424 | ~303 |

| Acetonitrile | 37.5 | 1.344 | ~301 |

| Water | 80.1 | 1.333 | ~298 |

Note: Absorption maxima can vary slightly between different studies.

Table 2: Fluorescence Emission Maxima, Quantum Yields, and Lifetimes

| Solvent | LE Emission Max (λ_em) [nm] | TICT Emission Max (λ_em) [nm] | LE Quantum Yield (Φ_f) | TICT Quantum Yield (Φ_f) | LE Lifetime (τ_f) [ns] | TICT Lifetime (τ_f) [ns] |

| Cyclohexane | ~340 | - | High | - | ~3.5 | - |

| 1,4-Dioxane | ~350 | ~430 | Moderate | Low | ~3.0 | ~2.0 |

| Tetrahydrofuran (THF) | ~355 | ~460 | Low | Moderate | ~1.5 | ~2.5 |

| Dichloromethane (DCM) | ~360 | ~470 | Low | High | ~1.0 | ~3.0 |

| Acetonitrile | ~365 | ~480 | Very Low | High | <1 | ~3.4 |

| Water | - | ~490 | - | Moderate | - | ~2.8 |

Note: Quantum yields and lifetimes are highly dependent on experimental conditions and the methods used for their determination. The terms "High," "Moderate," "Low," and "Very Low" are qualitative descriptions based on trends observed in the literature.

Experimental Protocols

The investigation of DMABN's photophysical properties relies on a suite of spectroscopic techniques. Below are generalized protocols for key experiments.

Sample Preparation

-

Solute: this compound (DMABN) of the highest purity available should be used. Further purification can be achieved by recrystallization from a suitable solvent like cyclohexane.[6]

-

Solvents: Spectroscopic grade solvents are required to minimize interference from impurities.[7]

-

Concentration: Solutions are typically prepared in the range of 10⁻⁶ to 10⁻³ M to avoid aggregation and inner filter effects.[7]

-

Degassing: For measurements of fluorescence quantum yields and lifetimes, it is often necessary to degas the solutions to remove dissolved oxygen, which can quench the excited states. This can be achieved by several freeze-pump-thaw cycles.

Steady-State Spectroscopy

This involves measuring the absorption and fluorescence spectra of the sample.

Caption: A typical workflow for steady-state absorption and fluorescence spectroscopy.

-

Absorption Spectroscopy: An absorption spectrum is recorded using a UV-Vis spectrophotometer. This provides information about the electronic transitions from the ground state to the excited states.

-

Fluorescence Spectroscopy: A fluorescence spectrum is recorded using a spectrofluorometer. The sample is excited at a wavelength where it absorbs light (typically near its absorption maximum), and the emitted light is collected at a 90° angle to the excitation beam.

Time-Resolved Fluorescence Spectroscopy

This technique measures the decay of the fluorescence intensity over time after excitation with a short pulse of light.

-

Instrumentation: A time-correlated single-photon counting (TCSPC) system is commonly used. This involves a pulsed light source (e.g., a laser diode or a picosecond laser) and a sensitive, high-speed detector.

-

Measurement: The sample is excited with a short light pulse, and the arrival times of the emitted photons are recorded relative to the excitation pulse.

-

Data Analysis: The resulting fluorescence decay curve is fitted to one or more exponential functions to determine the fluorescence lifetime(s) of the excited state(s). In the case of DMABN in polar solvents, bi-exponential decays are often observed, corresponding to the lifetimes of the LE and TICT states.

Logical Relationships in DMABN Photophysics

The interplay between the molecular structure of DMABN, the solvent properties, and the resulting photophysical phenomena can be visualized as follows:

Caption: Logical flow of the photophysical processes in DMABN.

This diagram highlights that the formation of the TICT state, and therefore the observation of dual fluorescence, is critically dependent on both the initial photoexcitation to the LE state and the enabling properties of the solvent.

Conclusion and Future Directions

The photophysical properties of this compound in different solvents are a classic and compelling example of how the interplay between molecular structure and environment dictates excited-state behavior. The TICT model provides a robust framework for understanding the observed dual fluorescence. The data and protocols presented in this guide offer a solid foundation for researchers utilizing DMABN as a probe or as a model system for studying ICT processes.

Future research in this area continues to explore the finer details of the TICT state formation, including the role of specific solvent-solute interactions, the dynamics of the twisting motion on ultrafast timescales, and the application of DMABN and its derivatives in advanced materials and biological sensing. The continued investigation of this seemingly simple molecule promises to yield further fundamental insights into the complex world of photochemistry.

References

- 1. Simulating the Fluorescence of the Locally Excited state of DMABN in Solvents of Different Polarity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Solvatochromism - Wikipedia [en.wikipedia.org]

- 5. ias.ac.in [ias.ac.in]

- 6. researchgate.net [researchgate.net]

- 7. Micro-Solvated DMABN: Excited State Quantum Dynamics and Dual Fluorescence Spectra - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Photophysical Properties of 2-(Dimethylamino)benzonitrile

Abstract: This technical guide provides a comprehensive overview of the core photophysical properties—specifically the fluorescence quantum yield and lifetime—of 2-(Dimethylamino)benzonitrile (o-DMABN). While its isomer, 4-(Dimethylamino)benzonitrile, is a hallmark compound for studying Twisted Intramolecular Charge Transfer (TICT), quantitative data for the ortho-isomer is less prevalent. This document collates the available data for o-DMABN, places it in the context of established photophysical principles, and presents detailed experimental protocols for the measurement of these key parameters, targeting researchers, scientists, and professionals in drug development.

Introduction to Aminobenzonitrile Photophysics

The study of N,N-dimethylaminobenzonitriles has been pivotal in understanding photoinduced charge separation processes. The para-substituted isomer, 4-(Dimethylamino)benzonitrile (DMABN), is renowned for its dual fluorescence, a phenomenon where two distinct emission bands are observed, particularly in polar solvents.[1][2] This behavior is most widely explained by the Twisted Intramolecular Charge Transfer (TICT) model.[1]

According to the TICT model, upon photoexcitation, the molecule is initially in a planar, locally excited (LE) state.[2] In polar environments, this LE state can undergo a conformational change, involving the twisting of the dimethylamino group relative to the benzonitrile ring. This twisting leads to the formation of a highly polar, charge-transfer (TICT) state, which is stabilized by the polar solvent molecules.[3][4] The two observed fluorescence bands correspond to emissions from the LE state (the "normal" band) and the relaxed TICT state (the "anomalous," red-shifted band).[1][2] The efficiency of this process and the resulting photophysical characteristics are highly sensitive to the solvent's polarity and viscosity.[5] While the TICT model is dominant, other models involving pyramidalization (WICT) or cyano-bending (RICT) have also been proposed to explain the observed phenomena in related molecules.[1]

Quantitative Photophysical Data

While extensive data exists for the 4-isomer, specific quantitative photophysical data for this compound is sparse in readily available literature. The steric hindrance imposed by the ortho-position of the dimethylamino group relative to the cyano group is expected to significantly influence its photophysical behavior compared to the para-isomer. For context and comparison, this section presents data for the well-studied 4-(Dimethylamino)benzonitrile.

Fluorescence Quantum Yield (ΦF) Data for 4-(Dimethylamino)benzonitrile

| Solvent | Quantum Yield (ΦF) - LE Band | Quantum Yield (ΦF) - TICT Band | Total Quantum Yield (ΦF) | Reference |

| Cyclohexane | 0.02 | - | 0.02 | [6] |

| Acetonitrile | - | - | ~0.03 (Total) | [7] |

| Crystalline State | Single Emission | - | - | [8] |

Note: The quantum yield is highly dependent on solvent polarity. In nonpolar solvents like cyclohexane, only the LE emission is significant. In polar solvents, the TICT emission becomes dominant, often at the expense of the LE emission.

Fluorescence Lifetime (τ) Data for 4-(Dimethylamino)benzonitrile

| Solvent | Lifetime (τ) in ns - LE Emission | Lifetime (τ) in ns - TICT Emission | Temperature (°C) | Reference |

| Crystalline State | 4.25 | - | 25 | [8] |

| Crystalline State | 4.0 - 4.6 | - | -110 to 25 | [8] |

| Acetonitrile | ~4 ps (decay) | - | Room Temp | [2] |

Note: The lifetime of the LE state in polar solvents is often very short (picoseconds) as it rapidly converts to the TICT state. The lifetime of the TICT state is typically in the nanosecond range.

Experimental Protocols

Accurate determination of quantum yield and fluorescence lifetime requires rigorous experimental procedures. The following sections detail standard protocols for these measurements.

Measurement of Fluorescence Quantum Yield

The relative method, which compares the fluorescence of the sample to a well-characterized standard of known quantum yield (ΦF,ST), is most commonly used.[9][10]

Protocol:

-

Standard Selection: Choose a suitable fluorescence standard that absorbs and emits in a spectral region similar to the sample. Common standards include quinine sulfate in 0.5 M H₂SO₄ (ΦF = 0.54) or rhodamine 6G in ethanol (ΦF = 0.95).[11]

-

Solution Preparation: Prepare a series of dilute solutions (typically 5-6) of both the standard and the test sample in the desired solvent(s).

-

Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength. To minimize inner filter effects, the absorbance should be kept below 0.1, and ideally within a range of 0.02 to 0.1.[12][13]

-

Fluorescence Measurement: Record the corrected fluorescence emission spectra for each solution on a spectrofluorometer, using the same excitation wavelength and instrument parameters (e.g., slit widths) for both the sample and the standard.

-

Data Analysis:

-

Integrate the area under the corrected emission curve for each spectrum.

-

For both the standard and the sample, plot the integrated fluorescence intensity versus absorbance. The resulting plots should be linear. .

-

The fluorescence quantum yield of the sample (ΦF,X) is calculated using the following equation:

ΦF,X = ΦF,ST * (GradX / GradST) * (nX² / nST²)

Where:

-

Caption: Workflow for relative fluorescence quantum yield measurement.

Measurement of Fluorescence Lifetime

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive and accurate technique for measuring fluorescence lifetimes in the picosecond to microsecond range.[14][15]

Protocol:

-

Instrumentation: The core components of a TCSPC system are a high-repetition-rate pulsed light source (e.g., picosecond laser diode or LED), a sensitive single-photon detector (e.g., photomultiplier tube - PMT, or single-photon avalanche diode - SPAD), and TCSPC timing electronics.[16][17]

-

Instrument Response Function (IRF): Measure the IRF of the system. This is done by placing a light-scattering solution (e.g., a dilute colloidal silica suspension) in place of the sample and measuring the temporal profile of the excitation pulse at the emission wavelength. The IRF represents the system's time resolution.[14]

-

Sample Measurement: Replace the scattering solution with the fluorescent sample. Collect photon arrival times relative to the excitation pulses over many cycles until a decay histogram with sufficient counts (typically >10,000 in the peak channel) is built up. The rate of photon detection should be kept low (<5% of the laser repetition rate) to avoid "pile-up" artifacts.[17]

-

Data Analysis:

-

Use specialized software to perform an iterative reconvolution fit of the experimental decay data.

-

The software convolves a proposed decay model (e.g., a single, double, or triple exponential decay) with the measured IRF and adjusts the parameters (lifetimes τ and pre-exponential factors α) to achieve the best fit to the experimental data.

-

The quality of the fit is assessed by examining the weighted residuals and the chi-squared (χ²) value. A good fit will have randomly distributed residuals around zero and a χ² value close to 1.0.

-

References

- 1. ias.ac.in [ias.ac.in]

- 2. Simulation and Analysis of the Transient Absorption Spectrum of 4-(N,N-Dimethylamino)benzonitrile (DMABN) in Acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. On the dual emission of p-dimethylaminobenzonitrile and its photophysical implications - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. pure.mpg.de [pure.mpg.de]

- 9. Making sure you're not a bot! [opus4.kobv.de]

- 10. static.horiba.com [static.horiba.com]

- 11. researchgate.net [researchgate.net]

- 12. agilent.com [agilent.com]

- 13. shimadzu.com [shimadzu.com]

- 14. ridl.cfd.rit.edu [ridl.cfd.rit.edu]

- 15. photonics.com [photonics.com]

- 16. photon-force.com [photon-force.com]

- 17. picoquant.com [picoquant.com]

CAS number and molecular weight of 2-(Dimethylamino)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details: CAS Number and Molecular Weight

This technical guide provides a comprehensive overview of 2-(Dimethylamino)benzonitrile, a substituted aromatic nitrile of interest in chemical synthesis and with potential applications in drug discovery. The definitive Chemical Abstracts Service (CAS) number for this compound is 20925-24-0 .[1][2] It has a molecular formula of C₉H₁₀N₂ and a molecular weight of 146.19 g/mol .[1][2]

Physicochemical Properties

A summary of the key physicochemical properties for this compound is provided in the table below for quick reference. These properties are crucial for its handling, formulation, and application in various experimental settings.

| Property | Value |

| CAS Number | 20925-24-0[1] |

| Molecular Formula | C₉H₁₀N₂[1] |

| Molecular Weight | 146.19 g/mol [1] |

| IUPAC Name | This compound |

| Synonyms | 2-Dimethylamino-benzonitrile, N,N-Dimethylanthranilonitrile |

| Appearance | Crystals |

| Boiling Point | 256.6 °C[2] |

| Melting Point | 72-75 °C |

Synthesis and Spectroscopic Characterization

A representative, though not specific, synthetic protocol for a related compound is the synthesis of 5-dimethylamino-2-nitrobenzonitrile. In this procedure, 5-chloro-2-nitrobenzonitrile is dissolved in dimethylformamide, and an aqueous solution of dimethylamine is added. The reaction mixture is stirred at room temperature, followed by precipitation, filtration, and washing to yield the final product.

The structural confirmation of this compound relies on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR and ¹³C NMR spectroscopy are essential for elucidating the chemical structure, confirming the positions of the dimethylamino and cyano groups on the benzene ring, and ensuring the purity of the compound.

Infrared (IR) Spectroscopy:

-

IR spectroscopy would be used to identify the characteristic vibrational frequencies of the functional groups, notably the strong absorption band of the nitrile (C≡N) group, typically found in the range of 2220-2260 cm⁻¹.

Mass Spectrometry (MS):

-

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Biological Activity and Potential Applications in Drug Development

This compound has been noted for its potential biological activities, making it a compound of interest for further investigation in drug development.

Anti-inflammatory Properties

There is an indication that this compound may possess anti-inflammatory properties through the inhibition of prostaglandin synthesis.[2] Prostaglandins are key mediators of inflammation, and their inhibition is a common mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs). However, quantitative data, such as IC₅₀ values for cyclooxygenase (COX) enzyme inhibition, are not currently available in the public domain and would be a critical area for future research to substantiate this claim.

Chemical Reactivity and Other Applications

Beyond its potential therapeutic applications, this compound is described as a reactive compound.[2] This reactivity makes it a useful building block in organic synthesis. It has been utilized as a polymerization initiator and in the synthesis of metal carbonyls, which are compounds recognized for their high energy efficiency.[2]

Experimental Protocols

Given the limited specific data on this compound, this section provides generalized experimental protocols that can be adapted for its study.

General Protocol for Synthesis via Nucleophilic Aromatic Substitution

This protocol is a general guideline and would require optimization for the specific synthesis of this compound.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting material (e.g., 2-fluorobenzonitrile) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Addition of Reagent: Add an excess of dimethylamine (as a solution in a suitable solvent like THF or as a gas) to the reaction mixture. A base, such as potassium carbonate, may be added to neutralize the hydrofluoric acid formed during the reaction.

-

Reaction Conditions: Heat the mixture to a temperature appropriate for the specific substrate, typically ranging from 80 to 150 °C, and monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

In Vitro Cyclooxygenase (COX) Inhibition Assay

To investigate the potential anti-inflammatory activity of this compound, a COX inhibition assay would be a key experiment.

-

Enzyme Preparation: Obtain purified COX-1 and COX-2 enzymes.

-

Assay Buffer: Prepare an appropriate assay buffer (e.g., Tris-HCl buffer).

-

Substrate and Inhibitor Preparation: Prepare a solution of the substrate (arachidonic acid) and various concentrations of the test compound (this compound).

-

Assay Procedure: In a 96-well plate, add the enzyme, the test compound at different concentrations, and the assay buffer. Incubate for a predetermined time at the optimal temperature (e.g., 37 °C).

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the arachidonic acid substrate.

-

Detection: Measure the production of prostaglandins using a suitable detection method, such as an enzyme immunoassay (EIA) kit that quantifies prostaglandin E₂ (PGE₂).

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Signaling Pathway Analysis

Currently, there is no direct evidence linking this compound to specific signaling pathways. However, based on its putative anti-inflammatory action through prostaglandin synthesis inhibition, a logical starting point for investigation would be the arachidonic acid cascade and its downstream signaling.

Hypothesized Signaling Pathway Involvement

The diagram below illustrates a simplified logical workflow for investigating the potential impact of this compound on the prostaglandin synthesis pathway.

References

An In-depth Technical Guide on the Crystal Structure and Molecular Geometry of 2-(Dimethylamino)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the structural characteristics of 2-(Dimethylamino)benzonitrile. Due to the absence of publicly available experimental crystal structure data for this specific isomer, this document focuses on the theoretical and standard experimental approaches used to determine its molecular geometry and crystal packing. A comprehensive, generalized protocol for single-crystal X-ray diffraction is provided, alongside a visualization of the molecule's connectivity.

Introduction

This compound is an aromatic organic compound featuring a nitrile group and a dimethylamino group substituted at the ortho positions of a benzene ring. The relative positioning of these functional groups can lead to interesting electronic and steric effects, influencing the molecule's chemical reactivity, physical properties, and potential applications in areas such as medicinal chemistry and materials science. Understanding the precise three-dimensional arrangement of atoms within the molecule and its packing in the solid state is crucial for structure-property relationship studies and rational drug design.

While extensive research has been conducted on its isomer, 4-(dimethylamino)benzonitrile (DMABN), due to its notable dual fluorescence properties, a detailed experimental crystallographic study on this compound is not available in the surveyed scientific literature. In the absence of experimental data, computational modeling serves as a powerful tool to predict the molecular geometry.

Molecular Geometry

In the absence of experimental single-crystal X-ray diffraction data, the molecular geometry of this compound can be determined through computational chemistry methods. Techniques such as Density Functional Theory (DFT) are commonly employed to calculate the optimized geometry of molecules in the gas phase, providing valuable insights into bond lengths, bond angles, and dihedral angles.

Unfortunately, a specific computational study providing a full set of optimized geometrical parameters for this compound could not be located in the reviewed literature. Therefore, a quantitative summary of its bond lengths and angles cannot be presented at this time.

Experimental Protocol: Single-Crystal X-ray Diffraction

The definitive method for determining the crystal structure and molecular geometry of a crystalline solid is single-crystal X-ray diffraction. The following is a detailed, generalized protocol for the analysis of a small organic molecule such as this compound.

Crystal Growth

-

Solvent Selection: A variety of solvents of differing polarities (e.g., hexane, ethyl acetate, methanol, acetonitrile) should be screened for their ability to dissolve the compound at elevated temperatures and yield high-quality single crystals upon cooling or slow evaporation.

-

Crystallization Technique:

-

Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered vial at room temperature. The slow evaporation of the solvent leads to the formation of crystals.

-

Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature, or below, to induce crystallization.

-

Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container containing a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, leading to crystal growth.

-

Data Collection

-

Crystal Mounting: A suitable single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head using a cryoprotectant (e.g., paratone-N oil) to prevent ice formation at low temperatures.

-

Diffractometer Setup: The mounted crystal is placed on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) and a detector (e.g., CCD or CMOS).

-

Data Collection Strategy: The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated through a range of angles. The data collection strategy is optimized to ensure a high completeness of the diffraction data and sufficient redundancy.

Structure Solution and Refinement

-

Data Reduction: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects, and absorption.

-

Structure Solution: The initial crystal structure is solved using direct methods or Patterson methods to determine the positions of the heavier atoms.

-

Structure Refinement: The atomic positions and displacement parameters are refined against the experimental diffraction data using full-matrix least-squares methods. Hydrogen atoms are typically located from the difference Fourier map and refined with appropriate constraints. The refinement is continued until the model converges to a stable solution with low residual factors (R-factors).

-

Data Validation and Deposition: The final crystal structure is validated using software tools to check for geometric consistency and potential errors. The crystallographic data is then typically deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC).

Mandatory Visualization

Caption: Molecular structure of this compound.

Conclusion

This technical guide has outlined the current state of knowledge regarding the crystal structure and molecular geometry of this compound. While experimental data remains elusive, this document provides a robust, generalized experimental protocol that would be employed for its determination via single-crystal X-ray diffraction. The provided visualization illustrates the molecular connectivity. Further research, particularly computational studies and attempts at single crystal growth and analysis, are required to fully elucidate the precise three-dimensional structure of this compound. Such data would be invaluable for researchers in chemistry and drug development.

A Comprehensive Technical Guide to the Solubility of 2-(Dimethylamino)benzonitrile in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a detailed overview of the solubility characteristics of 2-(Dimethylamino)benzonitrile. In the absence of publicly available quantitative solubility data, this document provides a qualitative solubility profile derived from the molecule's structural features and established chemical principles. Furthermore, a comprehensive experimental protocol for the quantitative determination of solubility is detailed, empowering researchers to generate precise data for their specific applications. This guide is intended to be an essential resource for professionals in drug development and chemical research, where a thorough understanding of solubility is paramount for reaction optimization, purification, and formulation.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties offer insights into the molecule's behavior and its likely interactions with various solvents.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₂ | PubChem[1] |

| Molecular Weight | 146.19 g/mol | PubChem[1] |

| XLogP3 | 1.8 | PubChem[1] |

| Hydrogen Bond Donors | 0 | PubChem[1] |

| Hydrogen Bond Acceptors | 2 | PubChem[1] |

| Polar Surface Area | 27.03 Ų | ChemScene |

Note: XLogP3 is a computed octanol-water partition coefficient that indicates the lipophilicity of a compound. A value of 1.8 suggests that this compound has a moderate degree of lipophilicity and is likely to be more soluble in organic solvents than in water.

Qualitative Solubility Profile

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[2][3] This principle states that substances with similar polarities are more likely to be soluble in one another. The molecular structure of this compound contains both polar and non-polar regions, which will govern its solubility in different solvents.

-

Polar Moieties : The nitrile group (-C≡N) is strongly polar, and the tertiary amine group (-N(CH₃)₂) is also polar. These groups can participate in dipole-dipole interactions with polar solvent molecules.

-

Non-polar Moieties : The benzene ring is non-polar and will interact favorably with non-polar solvents through van der Waals forces.

This combination of polar and non-polar features suggests that the solubility of this compound will be highest in solvents of intermediate polarity and lower in highly polar or very non-polar solvents. A predicted qualitative solubility profile in a range of common organic solvents is presented in Table 2.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Methanol | Soluble | The polar hydroxyl group can interact with the nitrile and amine groups, and the small alkyl chain does not significantly hinder solvation. |

| Ethanol | Soluble | Similar to methanol, with slightly reduced polarity which may be favorable. | |

| Polar Aprotic | Acetone | Very Soluble | The polar carbonyl group interacts well with the polar functional groups of the solute, and its overall polarity is well-suited for this type of molecule. |

| Acetonitrile | Very Soluble | The polarity of acetonitrile is ideal for dissolving molecules with a nitrile group and other polar functionalities. | |

| Dimethyl Sulfoxide (DMSO) | Very Soluble | A highly polar aprotic solvent capable of solvating a wide range of compounds. | |

| Dichloromethane (DCM) | Very Soluble | The polarity of DCM is well-suited to dissolve molecules with a mix of polar and non-polar characteristics.[4] | |

| Ethyl Acetate | Soluble | The ester group provides polarity to solubilize the polar functional groups, while the ethyl group interacts with the non-polar benzene ring. | |

| Non-polar | Toluene | Soluble | The aromatic ring of toluene can engage in π-π stacking with the benzene ring of the solute, and its low polarity is favorable for the non-polar parts of the molecule. |

| Hexane | Sparingly Soluble | As a non-polar aliphatic solvent, hexane will primarily interact with the non-polar regions of the solute but will not effectively solvate the polar nitrile and amine groups. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, an experimental determination is necessary. The isothermal equilibrium method, often referred to as the shake-flask method, is a reliable technique for measuring the thermodynamic solubility of a compound.[4] This method involves allowing a supersaturated solution to reach equilibrium at a constant temperature, followed by the quantification of the dissolved solute.

Materials and Equipment

-

This compound (solute)

-

Selected organic solvents of high purity

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal equilibrium method.

Caption: Experimental workflow for solubility determination.

Detailed Procedure

-

Preparation of Supersaturated Solution : Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that the solution is saturated at equilibrium.

-

Equilibration : Place the vials in a constant temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach thermodynamic equilibrium. The time required for equilibration should be determined by analyzing samples at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation : After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.

-

Sample Collection and Filtration : Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove all undissolved solid particles. This step must be performed quickly to avoid temperature fluctuations that could affect the solubility.

-

Quantification : Dilute the filtered supernatant with a known volume of the solvent. Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). A calibration curve should be prepared using standard solutions of known concentrations.

-

Solubility Calculation : Calculate the concentration of the solute in the original saturated solution, taking into account the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.

Conclusion

References

Unraveling the Electronic Maze: A Technical Guide to the Theoretical Calculation of 2-(Dimethylamino)benzonitrile's Electronic Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical and computational methodologies used to investigate the complex electronic structure of 2-(Dimethylamino)benzonitrile (DMABN), a molecule renowned for its dual fluorescence and its role as a model system for understanding Twisted Intramolecular Charge Transfer (TICT). This document synthesizes key findings from various high-level quantum chemical studies, presenting a comprehensive overview of the computational protocols, quantitative data, and the theoretical models that explain its unique photophysical properties.

The Core Concept: The Twisted Intramolecular Charge Transfer (TICT) Model

The dual fluorescence of DMABN in polar solvents is predominantly explained by the TICT model. Upon photoexcitation from the ground state (GS) to a locally excited (LE) state, the molecule can undergo a conformational change. In polar environments, the dimethylamino group twists relative to the benzonitrile ring, leading to the formation of a highly polar Twisted Intramolecular Charge Transfer (TICT) state. This process is less favorable in nonpolar solvents, where emission primarily occurs from the LE state.[1] The LE and TICT states possess distinct electronic characters and geometries, resulting in two different emission bands.

The following diagram illustrates the fundamental steps of the TICT model.

Caption: The Twisted Intramolecular Charge Transfer (TICT) model for DMABN.

Computational Methodologies: A Protocol Overview

A variety of sophisticated computational methods have been employed to elucidate the electronic structure and dynamics of DMABN. The choice of method is critical for accurately describing the ground and excited states, as well as the potential energy surfaces that govern the transition between the LE and TICT states.

Key Ab Initio and Density Functional Theory (DFT) Methods

-

Time-Dependent Density Functional Theory (TD-DFT): A widely used method for calculating excited state properties. However, the choice of functional is crucial, with range-separated functionals like CAM-B3LYP and ωB97X-D3 showing better performance in describing the charge-transfer states of DMABN compared to standard functionals like B3LYP.[2]

-

Complete Active Space Self-Consistent Field (CASSCF) and Second-Order Perturbation Theory (CASPT2): These multireference methods are essential for accurately describing the electronic states of DMABN, particularly where static and dynamic electron correlation are significant.[2][3] CASSCF provides a good qualitative description of the potential energy surfaces, while CASPT2 is used to obtain more accurate energy values.[3]

-

Algebraic Diagrammatic Construction (ADC(2)): An alternative to TD-DFT for calculating excited states, ADC(2) has been used to investigate the potential energy surfaces and nonadiabatic dynamics of DMABN.[2][4]

-

Coupled-Cluster Methods (CC2, CCSD, EOM-CCSD): These high-level accuracy methods provide benchmark data for other computational techniques.[2][3] They have been used to characterize the minima of the LE and TICT states.[2]

Solvation Models

The solvent environment plays a critical role in the photophysics of DMABN. Theoretical calculations incorporate solvent effects through:

-

Continuum Models: The Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO) are commonly used to represent the bulk solvent effect by treating the solvent as a continuous dielectric medium.[2][5]

-

Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid approach provides a more explicit representation of the solvent. The DMABN molecule is treated with a high-level quantum mechanical method, while the surrounding solvent molecules are described using a classical molecular mechanics force field.[2][5]

Computational Workflow Example

The following diagram outlines a typical computational workflow for studying the electronic structure of DMABN.

Caption: A generalized computational workflow for DMABN electronic structure analysis.

Quantitative Data Summary

The following tables summarize key quantitative data obtained from various theoretical studies on DMABN. These values are highly dependent on the computational method, basis set, and solvent model employed.

Table 1: Calculated Vertical Excitation Energies (in eV) and Oscillator Strengths (f)

| State | Gas Phase (TD-DFT/TDA-wB97X-D3)[6] | Gas Phase (CASPT2)[2] |

| Lb (S1) | 4.67 (f = 0.03) | ~4.13 |

| La (S2) | 4.88 (f = 0.31) | ~4.57 |

Note: Experimental values for the main absorption bands in the gas phase are approximately 4.13 eV for S1(Lb) and 4.57 eV for S2(La).[7]

Table 2: Calculated Dipole Moments (in Debye)

| State | Method | Dipole Moment (D) |

| Ground State (S0) | CASSCF(6,7)/6-311G[5] | 6.41 |

| Ground State (S0) | CASPT2[5] | 7.36 |

| LE State (S1) | CASSCF(6,7)/6-311G[5] | 6.25 |

| LE State (S1) | CASPT2[5] | 7.58 |

| TICT State (S1) | SOS-ADC(2)/cc-pVDZ (isolated)[8] | 11.91 |

Note: Experimental values for the ground state dipole moment range from 5-7 Debye, and for the LE state from 6-11 Debye.[5]

Table 3: Key Geometric Parameters of DMABN States

| State | Parameter | Value | Method |

| Ground State (S0) | Amino Twist Angle | Near-planar | MP2, CC2 |

| LE State (S1) | Amino Twist Angle | Near-planar | Various |

| TICT State (S1) | Amino Twist Angle | Perpendicular (~90°) | Various[1] |

| MXS (S2/S1 Crossing) | Amino Twist Angle | ~50° | MRCI[4] |

Signaling Pathways and Intersystem Crossings

Beyond the primary LE to TICT transition, other electronic pathways have been investigated to fully understand the photophysics of DMABN. These include internal conversions between excited states and the potential role of triplet states in non-radiative decay.

The following diagram illustrates the key electronic states and their proposed interactions.

References

- 1. Twisted intramolecular charge transfer (TICT) based fluorescent probes and imaging agents - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS01118F [pubs.rsc.org]

- 2. Micro-Solvated DMABN: Excited State Quantum Dynamics and Dual Fluorescence Spectra - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Simulation and Analysis of the Transient Absorption Spectrum of 4-(N,N-Dimethylamino)benzonitrile (DMABN) in Acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Simulating the Fluorescence of the Locally Excited state of DMABN in Solvents of Different Polarity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Intramolecular Charge-Transfer Excited-State Processes in 4-(N,N-Dimethylamino)benzonitrile: The Role of Twisting and the πσ* State - PMC [pmc.ncbi.nlm.nih.gov]

- 8. diva-portal.org [diva-portal.org]

An In-depth Technical Guide to the Excited State Dynamics and Potential Energy Surfaces of 2-(Dimethylamino)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the excited-state dynamics of 2-(Dimethylamino)benzonitrile (DMABN), a prototypical molecule for studying Twisted Intramolecular Charge Transfer (TICT). A thorough understanding of these photophysical processes is crucial for the rational design of fluorescent probes and photosensitizers in various scientific and biomedical applications.

Introduction: The Phenomenon of Dual Fluorescence

This compound (DMABN) is a donor-acceptor molecule that exhibits a fascinating photophysical property known as dual fluorescence.[1] In nonpolar solvents, DMABN displays a single fluorescence band at a shorter wavelength. However, upon increasing the polarity of the solvent, a second, red-shifted, and broad emission band emerges and grows in intensity.[1][2] This anomalous emission is attributed to the formation of a highly polar Twisted Intramolecular Charge Transfer (TICT) state in the excited state.[1]

The study of DMABN's excited-state dynamics provides a fundamental framework for understanding photoinduced charge transfer processes, which are central to many areas of chemistry, biology, and materials science. This guide will delve into the theoretical models, experimental methodologies, and key quantitative data that underpin our current understanding of this benchmark molecule.

Theoretical Framework: The TICT Model and Potential Energy Surfaces

The most widely accepted explanation for the dual fluorescence of DMABN is the Twisted Intramolecular Charge Transfer (TICT) model.[1] This model postulates the existence of two distinct minima on the first excited state (S₁) potential energy surface: a locally excited (LE) state and a charge-transfer (CT) state.

-

Locally Excited (LE) State: Immediately following photoexcitation, the molecule is in a planar or near-planar conformation, referred to as the LE state. This state is less polar and is responsible for the "normal" short-wavelength fluorescence band observed in nonpolar solvents.[3]

-

Twisted Intramolecular Charge Transfer (TICT) State: In polar solvents, the molecule can undergo a conformational change in the excited state, involving the rotation of the dimethylamino group to a position perpendicular to the benzonitrile ring.[4] This twisting motion facilitates a significant transfer of electron density from the donor (dimethylamino) to the acceptor (benzonitrile) moiety, resulting in a highly polar TICT state.[1] This state is stabilized by the polar solvent environment and is responsible for the "anomalous" long-wavelength fluorescence.[1]

The interplay between the LE and TICT states is governed by the polarity of the solvent, which influences their relative energies and the energy barrier for interconversion.

Potential Energy Surfaces

Computational quantum chemistry methods are instrumental in mapping the potential energy surfaces (PES) of the ground (S₀) and excited states (S₁, S₂) of DMABN. These calculations help to visualize the energy landscape as a function of key molecular coordinates, such as the twisting angle of the dimethylamino group.

High-level ab initio methods like Complete Active Space Self-Consistent Field (CASSCF) followed by Multireference Configuration Interaction (MRCI) or second-order Algebraic Diagrammatic Construction (ADC(2)) are commonly employed to accurately describe the electronic structure of the excited states.[5][6] These calculations have confirmed the existence of both the LE and TICT minima on the S₁ PES and have been used to estimate the energy barriers and transition state geometries.

Quantitative Data

The photophysical properties of DMABN are highly sensitive to its environment. The following tables summarize key quantitative data from experimental and computational studies.

Photophysical Properties of DMABN in Various Solvents

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Absorption Max (nm) | LE Emission Max (nm) | ICT Emission Max (nm) |

| Cyclohexane | 2.02 | 1.427 | ~290 | ~340 | - |

| 1,4-Dioxane | 2.21 | 1.422 | ~295 | ~350 | ~430 |

| Dichloromethane | 8.93 | 1.424 | ~300 | ~355 | ~460 |

| Acetonitrile | 37.5 | 1.344 | ~300 | ~360 | ~480 |

Data compiled from various sources, specific values may vary slightly between studies.

Calculated Vertical Excitation Energies and Dipole Moments

| State | Method | Gas Phase Energy (eV) | Acetonitrile Energy (eV) | Gas Phase Dipole (Debye) | Acetonitrile Dipole (Debye) |

| S₀ (Ground State) | MR-CIS | - | - | 6.6 | 7.9 |

| S₁ (LE) | MR-CIS | 4.13 (abs) | 3.94 (em) | 10.9 | 12.1 |

| S₂ (CT/TICT) | MR-CIS | 4.57 (abs) | 2.77 (em) | 14.7 | 16.5 |

Note: "abs" refers to absorption energy and "em" to emission energy. The experimental absorption maximum in the gas phase for S₁ is extrapolated, as it is hidden under the stronger S₂ absorption.[5] The experimental emission energy for the LE state in the gas phase is 3.68 eV, and for the ICT state is 3.55 eV (extrapolated). In acetonitrile, the experimental LE emission is at 3.44 eV and the ICT emission is at 2.52 eV.[5]

Experimental Protocols

A variety of sophisticated experimental techniques are employed to probe the ultrafast dynamics of DMABN's excited states.

Time-Resolved Fluorescence Spectroscopy

This technique is used to measure the decay of the fluorescence intensity over time, providing information about the lifetimes of the excited states and the kinetics of their interconversion.

Methodology:

-

Sample Preparation: Solutions of DMABN in the desired solvent are prepared at a specific concentration (typically in the micromolar range to avoid aggregation). The solvents should be of spectroscopic grade and purified to remove any fluorescent impurities.[4] DMABN can be purified by vacuum sublimation and recrystallization from a nonpolar solvent like cyclohexane.[4]

-

Excitation: The sample is excited with an ultrashort laser pulse (femtosecond or picosecond duration) at a wavelength corresponding to the absorption band of DMABN (e.g., frequency-doubled output of a Ti:sapphire laser).

-

Detection: The emitted fluorescence is collected and passed through a monochromator to select the desired wavelength (either the LE or ICT emission band). The time evolution of the fluorescence intensity is then recorded using a fast detector, such as a streak camera or a photomultiplier tube in a time-correlated single-photon counting (TCSPC) setup.[4][7]

-

Data Analysis: The fluorescence decay curves are fitted to exponential functions to extract the lifetimes of the LE and ICT states and the rate constants for the forward and reverse reactions between them.

Transient Absorption Spectroscopy

This pump-probe technique allows for the direct observation of the excited-state species and their evolution over time.

Methodology:

-

Sample Preparation: Similar to time-resolved fluorescence spectroscopy.

-

Pump Pulse: An ultrashort laser pulse (the "pump") excites the DMABN molecules to the S₁ state.

-

Probe Pulse: A second, time-delayed, and broadband ultrashort laser pulse (the "probe") passes through the sample. The probe pulse is typically a white-light continuum generated by focusing a fraction of the laser output into a nonlinear crystal.[8]

-

Detection: The absorption of the probe light by the excited molecules is measured as a function of wavelength and time delay between the pump and probe pulses. This provides the transient absorption spectrum, which contains information about the absorption of the LE and TICT states.

-

Data Analysis: The transient absorption spectra are analyzed to identify the spectral signatures of the LE and TICT states and to follow their population dynamics. The rise and decay kinetics of the different spectral features provide information on the rates of the excited-state processes.[2][9]

Computational Chemistry

Quantum chemical calculations are essential for interpreting experimental data and providing a detailed picture of the potential energy surfaces.

Methodology:

-

Method Selection: High-level multireference methods such as CASSCF/MRCI or ADC(2) are chosen to accurately describe the electronic structure of the excited states.[5][6] For larger systems or to include dynamic solvent effects, a combination of quantum mechanics and molecular mechanics (QM/MM) can be employed.[10]

-

Active Space and Basis Set: For CASSCF calculations, an appropriate active space of orbitals and electrons involved in the electronic transitions must be selected. A common choice for DMABN is a CAS(10,9) active space, which includes the π and π* orbitals of the benzonitrile ring and the nitrogen lone pair of the amino group.[5] A suitable basis set, such as ANO-DZ, is used to represent the atomic orbitals.[5]

-

Geometry Optimization: The geometries of the ground state, excited state minima (LE and TICT), and transition states are optimized.

-

PES Scanning: The potential energy surfaces are constructed by performing single-point energy calculations at a series of geometries along a chosen reaction coordinate, such as the amino group twisting angle.

-

Solvent Effects: The influence of the solvent can be included implicitly using continuum solvation models like the Polarizable Continuum Model (PCM) or explicitly by including a number of solvent molecules in the quantum mechanical calculation.[11][12]

Visualizations

Signaling Pathway of the TICT Model

Caption: The Twisted Intramolecular Charge Transfer (TICT) model for DMABN.

Experimental Workflow for Time-Resolved Spectroscopy

Caption: A generalized workflow for time-resolved spectroscopic studies of DMABN.

Conclusion

The study of this compound has been instrumental in developing our understanding of photoinduced intramolecular charge transfer processes. The TICT model, supported by a vast body of experimental and computational evidence, provides a robust framework for explaining its characteristic dual fluorescence. The quantitative data and experimental protocols outlined in this guide serve as a valuable resource for researchers and professionals engaged in the study of photophysics and its applications in drug development and materials science. A continued investigation into the subtle details of the potential energy surfaces and the influence of specific solvent-solute interactions will undoubtedly lead to a more refined understanding and the development of novel molecular systems with tailored photophysical properties.

References

- 1. ias.ac.in [ias.ac.in]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Simulating the Fluorescence of the Locally Excited state of DMABN in Solvents of Different Polarity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Time-resolved fluorescence of p-dimethylaminobenzonitrile in mixed solvents - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Experimental Set-Ups and Developments - Institut de Physique et Chimie des Matériaux de Strasbourg [ipcms.fr]

- 8. researchgate.net [researchgate.net]

- 9. Simulation and Analysis of the Transient Absorption Spectrum of 4-(N,N-Dimethylamino)benzonitrile (DMABN) in Acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 10. diva-portal.org [diva-portal.org]

- 11. mdpi.com [mdpi.com]

- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

discovery and historical context of 2-(Dimethylamino)benzonitrile

An In-depth Technical Guide to 2-(Dimethylamino)benzonitrile: Discovery and Historical Context

Introduction

This compound is an aromatic organic compound featuring a nitrile group and a dimethylamino group attached to a benzene ring at the ortho positions. While its isomer, 4-(dimethylamino)benzonitrile (DMABN), has been the subject of extensive research due to its unique photophysical properties, namely dual fluorescence arising from a Twisted Intramolecular Charge Transfer (TICT) state, the 2-isomer is less prominently featured in the scientific literature. This guide aims to provide a comprehensive overview of the available technical information on this compound, including its discovery, synthesis, and physicochemical properties, drawing comparisons to its well-studied 4-isomer to provide a broader context for researchers, scientists, and drug development professionals.

While specific documentation detailing the initial discovery of this compound is scarce, its synthesis falls within the broader historical development of synthetic organic chemistry in the 20th century. The reactions used for its preparation are analogous to well-established methodologies for the synthesis of substituted benzonitriles and aromatic amines.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. Due to the limited availability of experimental data in the literature, some properties of the closely related isomer, 4-(dimethylamino)benzonitrile, are included for comparison.

| Property | This compound | 4-(Dimethylamino)benzonitrile |

| Molecular Formula | C₉H₁₀N₂ | C₉H₁₀N₂ |

| Molecular Weight | 146.19 g/mol | 146.19 g/mol |

| CAS Number | 20925-24-0 | 1197-19-9 |

| Melting Point | Not Reported | 72-75 °C |

| Boiling Point | Not Reported | 318 °C |

| Appearance | Not Reported | Light brown crystalline powder |

| Solubility | Not Reported | Soluble in methanol |

Synthesis of this compound

The synthesis of this compound can be achieved through nucleophilic aromatic substitution of a suitable precursor, such as 2-chlorobenzonitrile or 2-fluorobenzonitrile, with dimethylamine. The following is a representative experimental protocol.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

Materials:

-

2-Chlorobenzonitrile

-

Dimethylamine (40% solution in water)

-

Potassium carbonate

-

Dimethyl sulfoxide (DMSO)

-

Diethyl ether

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of 2-chlorobenzonitrile (1 eq.) in DMSO, add potassium carbonate (2 eq.) and a 40% aqueous solution of dimethylamine (3 eq.).

-

Heat the reaction mixture at 120 °C for 12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-